molecular formula C9H6ClN3O4 B1241420 7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione

7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione

Cat. No. B1241420
M. Wt: 255.61 g/mol
InChI Key: CODLITRXBIRDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione, also known as 7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione, is a useful research compound. Its molecular formula is C9H6ClN3O4 and its molecular weight is 255.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione

Molecular Formula

C9H6ClN3O4

Molecular Weight

255.61 g/mol

IUPAC Name

7-chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C9H6ClN3O4/c1-3-4(10)2-5-6(7(3)13(16)17)12-9(15)8(14)11-5/h2H,1H3,(H,11,14)(H,12,15)

InChI Key

CODLITRXBIRDTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)C(=O)N2)Cl

synonyms

7-chloro-6-methyl-5-nitro-1,4-dihydro-2,3-quinoxalinedione
ACEA 1416
ACEA-1416

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 7-chloro-3,4-Dihydro-6-methyl-quinoxaline-2(1H)-one (0.100 g, 0.51 mmol) in TFA (3.0 mL) prepared as in Example 8, excess fuming HNO3 (0.30 mL) was added and the resulting red solution was stirred overnight at room temperature. The solvent was removed under vacuum and the residue diluted with water (4.0 mL). The precipitated solid was filtered and dried under vacuum to yield 0.067 g (52%) pure (HPLC) title compound as a light yellow powder; mp-darkens at 340° C.; 1H NMR (DMSO-d6) δ 2.184 (s, 3H), 7.263 (s, 1H), 11.948 (s, 1H), 12.144 (s, 1H); Anal for C9H6ClN3O4.H2O calcd C, 40.85; H, 2.28; N, 15.87, found C, 40.63; H, 2.05; N, 15.75.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

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